![molecular formula C10H15N3O4 B1376058 Ethyl 3-{3-[(methylcarbamoyl)methyl]-1,2,4-oxadiazol-5-yl}propanoate CAS No. 1376291-69-8](/img/structure/B1376058.png)
Ethyl 3-{3-[(methylcarbamoyl)methyl]-1,2,4-oxadiazol-5-yl}propanoate
Overview
Description
Molecular Structure Analysis
The molecule contains a total of 39 bonds. There are 17 non-H bond(s), 3 multiple bond(s), 9 rotatable bond(s), 3 double bond(s), 1 ester(s) (aliphatic), 1 secondary amide(s) (aliphatic), and 1 tertiary amide(s) (aliphatic) .Physical And Chemical Properties Analysis
Ethyl 3-{3-[(methylcarbamoyl)methyl]-1,2,4-oxadiazol-5-yl}propanoate is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Antimicrobial Activity
Ethyl(3-aryl-2-bromo)propanoate, a related compound, has been synthesized and found to exhibit antimicrobial activity. This compound reacts with various thiosemicarbazones to form derivatives that were active against microbes, particularly when the methyl group is present. This suggests potential applications in developing antimicrobial agents (Цялковский et al., 2005).
Synthesis of Azole Derivatives and Antibacterial Activity
The synthesis of azole derivatives from similar ethyl propanoate compounds has been reported. These derivatives, such as 1,3,4-oxadiazoles, have been studied for their antibacterial properties. Some synthesized compounds showed promising results against bacterial strains, indicating the potential for developing new antibacterial agents (Tumosienė et al., 2012).
Corrosion Inhibition Properties
Derivatives of 1,3,4-oxadiazoles, which can be synthesized from ethyl propanoate compounds, have been evaluated for their corrosion inhibition properties. These studies found that certain derivatives effectively inhibit corrosion in mild steel in sulphuric acid environments. This highlights their potential application in corrosion prevention (Ammal et al., 2018).
Drug Synthesis and Crystal Structure Analysis
Ethyl 3-{3-[(methylcarbamoyl)methyl]-1,2,4-oxadiazol-5-yl}propanoate and its derivatives have been utilized in the synthesis of certain drugs, such as Dabigatran Etexilate. Crystallographic studies of these compounds provide valuable insights into their molecular structure, which is crucial for understanding their pharmacological properties (Liu et al., 2012).
Radical-Based Synthesis
This compound is involved in radical-based synthetic routes, leading to the production of various trifluoromethyl-substituted derivatives. This demonstrates its versatility in organic synthesis, particularly in creating compounds with medicinal relevance (Qin & Zard, 2015).
properties
IUPAC Name |
ethyl 3-[3-[2-(methylamino)-2-oxoethyl]-1,2,4-oxadiazol-5-yl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-3-16-10(15)5-4-9-12-7(13-17-9)6-8(14)11-2/h3-6H2,1-2H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZDPXDHMUTPEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=NC(=NO1)CC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.